A Comprehensive Technical Guide to Boc-NH-PEG5-azide: Properties, Protocols, and Applications
A Comprehensive Technical Guide to Boc-NH-PEG5-azide: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-azide is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination of functional moieties provides researchers with a versatile tool for covalently linking molecules with high efficiency and control.
The Boc-protected amine allows for orthogonal reactivity, where the Boc group can be selectively removed under acidic conditions to reveal a primary amine for subsequent conjugation. The hydrophilic PEG5 spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[3] The terminal azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the rapid and specific formation of a stable triazole linkage with alkyne-containing molecules.[1][2]
This technical guide provides an in-depth overview of the physical properties, experimental protocols for characterization and use, and key applications of Boc-NH-PEG5-azide.
Core Physical and Chemical Properties
Boc-NH-PEG5-azide is typically supplied as a viscous liquid and should be handled with appropriate laboratory safety precautions. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl (17-azido-3,6,9,12,15-pentaoxaheptadecyl)carbamate | [4] |
| Synonyms | Boc-NH-PEG5-CH2CH2N3, t-Boc-N-Amido-PEG5-azide, Azido-PEG5-NHBoc | [4][5][6] |
| CAS Number | 911209-07-9 | [5][6] |
| Molecular Formula | C17H34N4O7 | [5][6] |
| Molecular Weight | 406.47 g/mol | [1][3] |
| Appearance | Viscous liquid | [6] |
| Purity | Typically ≥95% or ≥97% | [5][6] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [4][7] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [6] |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of Boc-NH-PEG5-azide in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared sample onto the column.
-
Run the gradient program and collect the data.
-
The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of Boc-NH-PEG5-azide using ¹H and ¹³C NMR. The following are predicted chemical shifts based on the structure and data from similar compounds.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
δ 1.44 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
δ 3.2-3.4 (m, 4H): Methylene protons adjacent to the amine and azide groups.
-
δ 3.5-3.7 (m, 20H): Methylene protons of the PEG chain.
-
δ 5.0 (br s, 1H): NH proton of the carbamate.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ 28.4: Methyl carbons of the Boc group.
-
δ 40.2: Methylene carbon adjacent to the amine.
-
δ 50.7: Methylene carbon adjacent to the azide group.[8]
-
δ 70.0-71.0: Methylene carbons of the PEG chain.
-
δ 79.1: Quaternary carbon of the Boc group.
-
δ 156.0: Carbonyl carbon of the Boc group.
Boc-Deprotection Protocol
Objective: To remove the Boc protecting group to yield the free amine for subsequent conjugation.
Materials:
-
Boc-NH-PEG5-azide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve Boc-NH-PEG5-azide in DCM (e.g., 10 mL per 1 g of starting material).
-
Add an excess of TFA (e.g., 2-4 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully neutralize the excess TFA by washing the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected product, Amino-PEG5-azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
Objective: To conjugate the azide-functionalized PEG linker to an alkyne-containing molecule.
Materials:
-
Boc-NH-PEG5-azide (or the deprotected Amino-PEG5-azide)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
In a reaction vial, dissolve the alkyne-modified target molecule (1.0 equivalent) and Boc-NH-PEG5-azide (1.05 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method, such as preparative HPLC.
Applications and Workflows
Boc-NH-PEG5-azide is a valuable tool in various research and development areas, most notably in the synthesis of PROTACs and for the PEGylation of biomolecules.
PROTAC Synthesis Workflow
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy. Boc-NH-PEG5-azide is often used to construct this linker.
A typical workflow for synthesizing a PROTAC using this linker is as follows:
-
Synthesis of Ligands: The ligands for the target protein and the E3 ligase are synthesized with appropriate functional groups for linker attachment (e.g., an alkyne group on one ligand).
-
Boc-Deprotection: The Boc group on Boc-NH-PEG5-azide is removed to expose the primary amine.
-
First Conjugation: The resulting Amino-PEG5-azide is conjugated to the E3 ligase ligand, often through an amide bond formation.
-
Click Chemistry: The azide-functionalized E3 ligase-linker conjugate is then attached to the alkyne-functionalized target protein ligand via a CuAAC reaction.
-
Purification and Characterization: The final PROTAC molecule is purified and its structure and purity are confirmed.
Caption: PROTAC Synthesis Workflow using Boc-NH-PEG5-azide.
Bioconjugation Experimental Workflow
Boc-NH-PEG5-azide can be used to PEGylate biomolecules such as peptides and proteins to improve their therapeutic properties.
Caption: General Bioconjugation Workflow.
Stability and Handling
Organic azides are energetic compounds and should be handled with care. The stability of Boc-NH-PEG5-azide is enhanced by the presence of the PEG chain, which increases the carbon-to-nitrogen ratio. However, it is recommended to avoid exposure to excessive heat, shock, and strong acids or reducing agents that are not part of a planned reaction. Store the compound at -20°C under an inert atmosphere to prevent degradation. When handling, use non-metal spatulas and avoid ground glass joints.
Conclusion
Boc-NH-PEG5-azide is a highly valuable and versatile chemical tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Its well-defined structure, which includes a protected amine, a biocompatible PEG spacer, and a reactive azide group, allows for the precise and efficient construction of complex molecular architectures. The experimental protocols and application workflows provided in this guide offer a comprehensive resource for the effective utilization of this important linker molecule in the laboratory. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the utility of Boc-NH-PEG5-azide in enabling these innovations is set to expand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Boc-NH-PEG5-azide [myskinrecipes.com]
- 4. t-boc-N-amido-PEG5-azide | 911209-07-9 [chemicalbook.com]
- 5. Boc-NH-PEG5-N3 | CAS:911209-07-9 | Biopharma PEG [biochempeg.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
